![molecular formula C25H22FN5O2S B2518178 5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887221-73-0](/img/structure/B2518178.png)
5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a structurally complex molecule that appears to be related to a class of compounds that have been synthesized for their potential pharmacological properties. The related compounds in the provided papers include thiazolo[3,2-b]-1,2,4-triazole derivatives with anti-inflammatory and analgesic properties , furan-2-yl-substituted oxadiazoles and triazoles with tautomeric characteristics , thiazolo[3,2-b][1,2,4]triazole derivatives with anticonvulsant activities , and triazole thiones with antimicrobial activities .
Synthesis Analysis
The synthesis of related thiazolo[3,2-b]-1,2,4-triazole derivatives involves cyclization reactions, as described in paper , where the cyclization of 3-[(2-fluoro-4-biphenyl)ethyl]-5-mercapto-1,2,4-triazole with chloroacetic acid and benzaldehydes in the presence of acetic acid, acetic anhydride, and anhydrous sodium acetate leads to the formation of the desired compounds. This one-pot synthesis method precipitates the product, which can be identified by X-ray crystallographic analysis.
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives is characterized by the presence of a thiazole ring fused to a 1,2,4-triazole ring. The substitution patterns on the rings, such as the presence of a fluorophenyl group, are crucial for the biological activity of these compounds. The structural confirmation of related compounds is typically achieved through techniques like X-ray crystallography, IR, 1H-NMR, and elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves tautomeric shifts, as seen in the furan-2-yl-substituted oxadiazoles and triazoles . The thiol-thione tautomerism is a common feature in these classes of compounds, which can influence their chemical and biological properties. The synthesis of triazole thiones also suggests the presence of thione forms, as indicated by 1H NMR spectra .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives and related compounds are influenced by their molecular structures. The presence of substituents like fluorophenyl groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile of these molecules. The compounds synthesized in paper were found to have safer profiles regarding gastric lesion risks compared to flurbiprofen, suggesting favorable physical properties for oral administration. The anticonvulsant activities of these compounds, as well as their neurotoxicity profiles, were assessed using in vivo models, indicating their potential therapeutic window .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Thiazolo[3,2-b][1,2,4]triazol-6-ols, such as the compound , have shown potential in antimicrobial applications. For instance, compounds bearing fluorine and piperazine moieties, similar to the structure of the compound you're interested in, have demonstrated efficacy against various bacterial and fungal strains. Specifically, certain derivatives have shown excellent bacterial growth inhibition against Gram-positive bacteria like Staphylococcus aureus, indicating their potential as antibacterial agents (Al-Harthy et al., 2018). Additionally, some compounds containing 2-fluorophenylpiperazin-1-carboxylates have exhibited good to moderate antimicrobial activity against various microorganisms, highlighting the versatility of this scaffold in developing new antimicrobial agents (Başoğlu et al., 2013).
Anticancer Properties
The structural motif of thiazolo[3,2-b][1,2,4]triazol-6-ols has been explored for anticancer applications as well. For example, fluorinated 2-(4-aminophenyl)benzothiazoles, which share some structural features with the compound of interest, have been investigated for their cytotoxic properties. These compounds have shown potent in vitro cytotoxicity against certain human breast cancer cell lines, suggesting their potential in cancer therapy (Hutchinson et al., 2001).
Anticonvulsant Activity
The thiazolo[3,2-b][1,2,4]triazole scaffold has also been evaluated for anticonvulsant activity. Some derivatives in this class have been tested in models of epilepsy, showing promising results. For instance, specific 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated protective effects against seizures in animal models, indicating their potential as novel anticonvulsant agents (Deng et al., 2014).
Anti-Inflammatory Properties
The anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored as well. Some compounds in this class have been synthesized and evaluated for their anti-inflammatory activity, showing significant effects in models of inflammation. This suggests the utility of the thiazolo[3,2-b][1,2,4]triazole core in developing new anti-inflammatory agents (Tozkoparan et al., 1999).
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2S/c26-19-10-5-4-9-18(19)21(30-14-12-29(13-15-30)17-7-2-1-3-8-17)22-24(32)31-25(34-22)27-23(28-31)20-11-6-16-33-20/h1-11,16,21,32H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKWMJCLWAKBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)
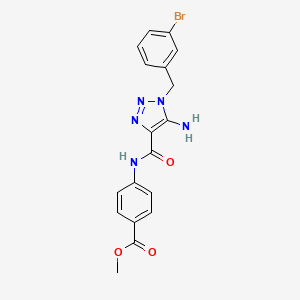
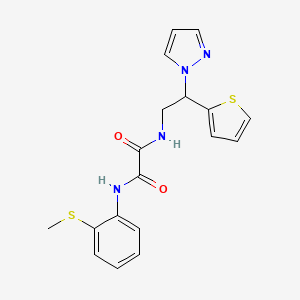
![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)
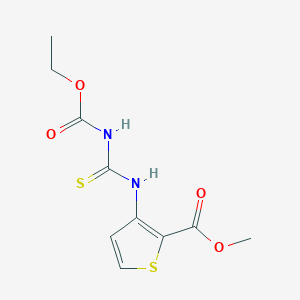
![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)
![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)
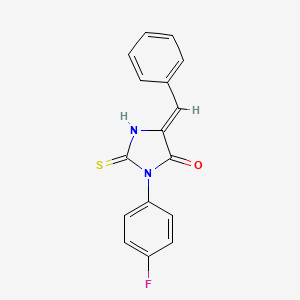
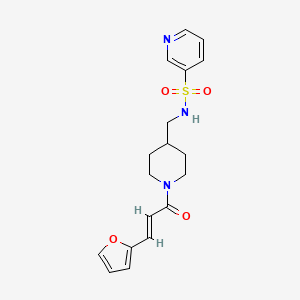
![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)